2-(4-(3-(2,3-Dimethoxyphenyl)ureido)phenyl)acetamide
Description
2-(4-(3-(2,3-Dimethoxyphenyl)ureido)phenyl)acetamide is a small-molecule acetamide derivative featuring a central ureido group bridging two aromatic systems. The compound’s structure includes:
- A 2,3-dimethoxyphenyl group attached via a urea linkage.
- A para-substituted phenyl ring connected to the acetamide moiety.
The 2,3-dimethoxy substituents on the phenyl ring confer electron-donating properties, which may influence solubility, bioavailability, and target binding compared to analogs with electron-withdrawing groups (e.g., trifluoromethyl or chloro).
Properties
IUPAC Name |
2-[4-[(2,3-dimethoxyphenyl)carbamoylamino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-23-14-5-3-4-13(16(14)24-2)20-17(22)19-12-8-6-11(7-9-12)10-15(18)21/h3-9H,10H2,1-2H3,(H2,18,21)(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRSJEYDDVTSPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NC2=CC=C(C=C2)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-(2,3-Dimethoxyphenyl)ureido)phenyl)acetamide typically involves the reaction of 2,3-dimethoxyaniline with isocyanates to form the urea linkage. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-(3-(2,3-Dimethoxyphenyl)ureido)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : This compound serves as an essential intermediate in the synthesis of more complex organic molecules. Its urea linkage and aromatic structure facilitate further chemical modifications .
Biology
- Enzyme Inhibition : Preliminary studies indicate that 2-(4-(3-(2,3-Dimethoxyphenyl)ureido)phenyl)acetamide may act as an enzyme inhibitor. This property is crucial for developing drugs targeting specific metabolic pathways .
- Receptor Ligand : The compound has shown potential as a receptor ligand, which can modulate receptor activity and influence various biological processes .
Medicine
- Therapeutic Properties : Investigations into the anti-inflammatory and anticancer activities of this compound reveal its potential as a therapeutic agent. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines .
- Case Studies :
Data Table: Summary of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Chemistry | Building block for complex molecules | Facilitates synthesis of derivatives |
| Biology | Enzyme inhibition; receptor ligand | Potential to inhibit key metabolic enzymes |
| Medicine | Anti-inflammatory; anticancer | Significant cytotoxic effects on cancer cells |
Mechanism of Action
The mechanism of action of 2-(4-(3-(2,3-Dimethoxyphenyl)ureido)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The urea linkage and dimethoxyphenyl groups play a crucial role in binding to these targets, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Key Structural Variations
*Calculated molecular weight based on formula C₁₇H₁₉N₃O₄.
Biological Activity
The compound 2-(4-(3-(2,3-Dimethoxyphenyl)ureido)phenyl)acetamide , often referred to as a derivative of phenylacetamide, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of 2-(4-(3-(2,3-Dimethoxyphenyl)ureido)phenyl)acetamide can be represented as follows:
- Molecular Formula : C₁₅H₁₈N₂O₃
- Molecular Weight : 282.31 g/mol
This compound features a phenylacetamide backbone with a urea linkage and dimethoxy substitutions on the aromatic ring, which may influence its biological activity significantly.
Antitumor Activity
Research indicates that compounds similar to 2-(4-(3-(2,3-Dimethoxyphenyl)ureido)phenyl)acetamide exhibit notable antitumor properties. For instance, derivatives containing urea and thiazole groups have shown significant cytotoxic effects against various cancer cell lines, including breast carcinoma (MCF-7) and hepatocellular carcinoma (HepG2) .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 10.28 | |
| Compound B | HepG2 | 10.79 | |
| 2-Dimethoxy | HCT116 | 15.0 |
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Studies have demonstrated that similar phenylacetamide derivatives possess antibacterial and antifungal properties . The presence of the dimethoxy groups enhances lipophilicity, which may improve membrane permeability and efficacy against microbial pathogens.
Anti-inflammatory Effects
In vitro studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory conditions. The mechanism involves modulation of NF-kB signaling pathways, which are crucial in inflammatory responses .
The precise mechanism by which 2-(4-(3-(2,3-Dimethoxyphenyl)ureido)phenyl)acetamide exerts its effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets involved in cell proliferation and apoptosis. The urea moiety may facilitate binding to target proteins, influencing their activity.
Study on Cytotoxicity
A recent study evaluated the cytotoxic effects of this compound on human colon fibroblast cells (CCD-18Co). Results indicated that pretreatment with the compound significantly reduced DNA damage induced by carcinogenic agents, showcasing its protective role against cellular stress .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications to the dimethoxy groups significantly affect biological activity. Compounds with additional methylation at strategic positions exhibited enhanced anticancer properties compared to their non-methylated counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
